(1E)-1-(3-Chlorophenyl)-N-phenylethan-1-imine
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Overview
Description
(1E)-1-(3-Chlorophenyl)-N-phenylethan-1-imine: is an organic compound characterized by the presence of a chlorophenyl group and a phenylethan-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(3-Chlorophenyl)-N-phenylethan-1-imine typically involves the condensation of 3-chlorobenzaldehyde with aniline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1E)-1-(3-Chlorophenyl)-N-phenylethan-1-imine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of (1E)-1-(3-Chlorophenyl)-N-phenylethan-1-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of (1E)-1-(3-Chlorophenyl)-N-phenylethan-1-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1E)-1-(3-Chlorophenyl)-N-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
(E)-1-(3-Chlorophenyl)-N-(4-chlorophenyl)methanimine: Similar structure but with an additional chlorine atom on the phenyl ring.
(E)-1-(3-Chlorophenyl)-N-(4-methylphenyl)methanimine: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness:
- The presence of the chlorophenyl group in (1E)-1-(3-Chlorophenyl)-N-phenylethan-1-imine imparts unique electronic properties, making it distinct from other related compounds.
- Its specific structural features may confer unique reactivity and binding characteristics, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
919768-68-6 |
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Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-phenylethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11(12-6-5-7-13(15)10-12)16-14-8-3-2-4-9-14/h2-10H,1H3 |
InChI Key |
JDRBRFHFBFAASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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